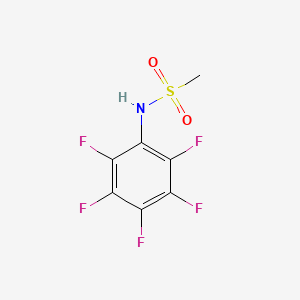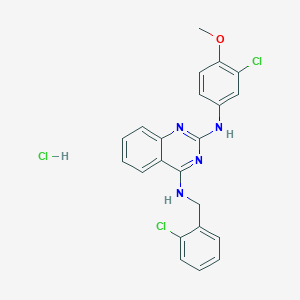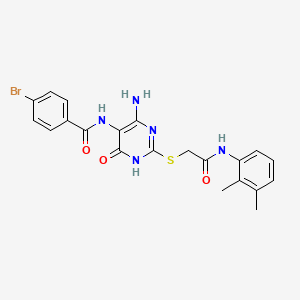
N-(perfluorophenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(perfluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H4F5NO2S. It is a type of sulfonamide, which can be considered as derived from a sulfonic acid by replacing a hydroxyl group (−OH) with an amine group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 1,1,1-trifluoro-N-phenylmethanesulfonamide with bromoacetonitrile quantitatively afforded N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide, which reacted with sodium azide to give the corresponding [2+3]-cycloaddition product . Sodium sulfinates have also been used as versatile building blocks for preparing many valuable organosulfur compounds .Applications De Recherche Scientifique
Chemoselective N-Acylation Reagents
N-(perfluorophenyl)methanesulfonamide derivatives have been developed as chemoselective N-acylation reagents. These compounds exhibit good chemoselectivity due to a structured study on the relationship between their structure and reactivity, making them valuable for synthesizing various organic compounds (Kondo et al., 2000).
Environmental Science Applications
Studies have explored the phase partitioning and concentrations of perfluoroalkyl sulfonamides, including derivatives of this compound, in both indoor and outdoor environments. These compounds are emerging as persistent organic pollutants (POPs) due to their widespread use in various products and their ability to accumulate in remote locations, such as the Arctic (Shoeib et al., 2004).
Antibacterial Activity
New sulfonamide derivatives and their metal complexes, synthesized from methanesulfonic acid hydrazide, have shown significant antibacterial activity against both gram-positive and gram-negative bacteria. This underscores their potential in developing new antimicrobial agents (Özdemir et al., 2009).
Superacid Investigations
The protonation of methanesulfonamide in superacids and its structural analysis have provided insights into its behavior under highly acidic conditions. Such studies are crucial for understanding the properties of sulfonamides in various chemical environments (Leitz et al., 2017).
Greener Organic Synthesis
Methanesulfonic anhydride, derived from methanesulfonamide, has been used to promote the Friedel-Crafts acylation reaction in a "greener" way. This method generates minimal waste and avoids the use of metallic or halogenated components, highlighting an environmentally friendly approach to synthesizing aryl ketones (Wilkinson, 2011).
Safety and Hazards
Mécanisme D'action
Target of Action
N-(perfluorophenyl)methanesulfonamide is a type of sulfonamide, a group of compounds known for their diverse biological activity. The primary targets of sulfonamides are typically enzymes that play crucial roles in various biochemical pathways . .
Mode of Action
Sulfonamides generally function by mimicking the structure of para-aminobenzoic acid (PABA), a substrate used by bacteria in the synthesis of folic acid. By binding to the active site of the enzyme responsible for this process, sulfonamides inhibit the production of folic acid, which is essential for bacterial growth
Biochemical Pathways
Sulfonamides interfere with the folic acid synthesis pathway in bacteria, leading to a halt in bacterial growth and multiplication
Result of Action
Based on the general action of sulfonamides, it can be inferred that the compound might inhibit the growth and multiplication of certain bacteria by interfering with their folic acid synthesis .
Propriétés
IUPAC Name |
N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NO2S/c1-16(14,15)13-7-5(11)3(9)2(8)4(10)6(7)12/h13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAONSMWJODQIAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=C(C(=C1F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,3-dimethylbutanamide](/img/structure/B2766036.png)
![3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2766037.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2766038.png)

![2-benzyl-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2766041.png)
![4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2766042.png)

![2-[(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2766046.png)
![4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide](/img/structure/B2766047.png)

![N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2766052.png)
![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-(trifluoromethyl)benzoate](/img/structure/B2766053.png)
![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2766055.png)
![3-(4-Fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2766057.png)